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molecular formula C17H36N2O3Si B8514039 tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Cat. No. B8514039
M. Wt: 344.6 g/mol
InChI Key: NVFDDPWQWDPVER-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of tert-butyl 3-(tert-butyldimethylsilyloxy)-5-((methylsulfonyloxy)methyl) piperidine-1-carboxylate from step C in EtOAc was hydrogenated under hydrogen atmosphere with 10% Pd/C (500 mg) overnight. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound. MS (m/z): 345 (M+H)+.
Name
tert-butyl 3-(tert-butyldimethylsilyloxy)-5-((methylsulfonyloxy)methyl) piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]1[CH2:10][CH:9]([O:11][Si:12]([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13])[CH2:8][N:7]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:6]1)=[N+]=[N-]>CCOC(C)=O.[Pd]>[NH2:1][CH2:4][CH:5]1[CH2:10][CH:9]([O:11][Si:12]([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13])[CH2:8][N:7]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:6]1

Inputs

Step One
Name
tert-butyl 3-(tert-butyldimethylsilyloxy)-5-((methylsulfonyloxy)methyl) piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1CN(CC(C1)O[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CC(C1)O[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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